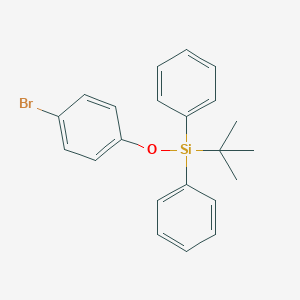

(4-Bromophenoxy)(tert-butyl)diphenylsilane

Overview

Description

(4-Bromophenoxy)(tert-butyl)diphenylsilane, also known as BPS, is a chemical compound that has gained significant attention in recent years due to its various applications in scientific research. BPS is a silane compound that is widely used as a precursor in the synthesis of various organic and inorganic compounds.

Mechanism of Action

(4-Bromophenoxy)(tert-butyl)diphenylsilane acts as a silane coupling agent, which forms a covalent bond between the organic and inorganic components of a material. (4-Bromophenoxy)(tert-butyl)diphenylsilane has a high affinity for hydroxyl groups, which enables it to form strong bonds with various substrates. (4-Bromophenoxy)(tert-butyl)diphenylsilane has been shown to improve the mechanical and thermal properties of materials by enhancing the adhesion between the organic and inorganic components.

Biochemical and Physiological Effects:

(4-Bromophenoxy)(tert-butyl)diphenylsilane has been shown to have low toxicity and is not mutagenic or carcinogenic. (4-Bromophenoxy)(tert-butyl)diphenylsilane has been used as a food contact material and has been shown to have no adverse effects on human health. (4-Bromophenoxy)(tert-butyl)diphenylsilane has also been shown to have antimicrobial properties and has been used as a preservative in various products.

Advantages and Limitations for Lab Experiments

The advantages of using (4-Bromophenoxy)(tert-butyl)diphenylsilane in lab experiments include its high yield, low toxicity, and ease of synthesis. (4-Bromophenoxy)(tert-butyl)diphenylsilane is also relatively cheap compared to other silane coupling agents. The limitations of using (4-Bromophenoxy)(tert-butyl)diphenylsilane in lab experiments include its limited solubility in organic solvents and its sensitivity to moisture.

Future Directions

Future research on (4-Bromophenoxy)(tert-butyl)diphenylsilane could focus on the synthesis of new siloxane polymers and organosilicon compounds with improved properties. (4-Bromophenoxy)(tert-butyl)diphenylsilane could also be used in the synthesis of new materials with applications in the field of nanotechnology. Further research could also focus on the use of (4-Bromophenoxy)(tert-butyl)diphenylsilane as a preservative in various products and its potential use in the field of medicine.

Conclusion:

In conclusion, (4-Bromophenoxy)(tert-butyl)diphenylsilane is a widely used silane compound that has various applications in scientific research. (4-Bromophenoxy)(tert-butyl)diphenylsilane is used as a precursor in the synthesis of various organic and inorganic compounds and has been shown to have low toxicity and antimicrobial properties. (4-Bromophenoxy)(tert-butyl)diphenylsilane has advantages and limitations for lab experiments, and future research could focus on the synthesis of new materials and its potential use in the field of medicine.

Scientific Research Applications

(4-Bromophenoxy)(tert-butyl)diphenylsilane has been extensively used in scientific research as a precursor in the synthesis of various compounds. (4-Bromophenoxy)(tert-butyl)diphenylsilane is widely used in the synthesis of siloxane polymers, which have applications in various fields such as electronics, optics, and coatings. (4-Bromophenoxy)(tert-butyl)diphenylsilane is also used in the synthesis of organosilicon compounds, which have applications in the field of medicine, agriculture, and material science.

properties

CAS RN |

127481-94-1 |

|---|---|

Product Name |

(4-Bromophenoxy)(tert-butyl)diphenylsilane |

Molecular Formula |

C22H23BrOSi |

Molecular Weight |

411.4 g/mol |

IUPAC Name |

(4-bromophenoxy)-tert-butyl-diphenylsilane |

InChI |

InChI=1S/C22H23BrOSi/c1-22(2,3)25(20-10-6-4-7-11-20,21-12-8-5-9-13-21)24-19-16-14-18(23)15-17-19/h4-17H,1-3H3 |

InChI Key |

ZJVXXEFZKXBKPU-UHFFFAOYSA-N |

SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)Br |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)Br |

synonyms |

Silane, (4-bromophenoxy)(1,1-dimethylethyl)diphenyl- |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B164465.png)

![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)

![2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione](/img/structure/B164486.png)

![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)

![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)